3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonylamino (Boc-protected amino) group at the 3-position and an isopropyl substituent at the 4-position of the aromatic ring. This compound is structurally characterized by its aromatic core, which differentiates it from aliphatic analogs such as 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (–6). The Boc group is a common protecting group in organic synthesis, enhancing stability during chemical reactions .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9(2)11-7-6-10(13(17)18)8-12(11)16-14(19)20-15(3,4)5/h6-9H,1-5H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWAMJIQANFDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid, also known by its CAS number 2248280-69-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H18N2O4S, with a molecular weight of 286.35 g/mol. Its structure includes a benzoic acid moiety with an attached amino group that is protected by a tert-butoxycarbonyl (Boc) group, which plays a crucial role in its reactivity and biological interactions.
1. Anti-inflammatory Activity
Several studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The presence of the Boc-amino group may enhance the compound's ability to modulate inflammatory pathways.
2. Antimicrobial Properties
Research has demonstrated that benzoic acid derivatives possess antimicrobial activities against various pathogens. The structural modifications in this compound could potentially enhance its efficacy against bacteria and fungi.
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme assays reveal that it may interact with specific targets, leading to altered metabolic processes that could be beneficial in treating metabolic disorders.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoic acid and evaluated their COX-inhibitory activities. The results showed that modifications similar to those found in this compound significantly increased COX inhibition compared to the parent compound.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The modified benzoic acids exhibited varying degrees of inhibition, with some derivatives achieving MIC values lower than traditional antibiotics.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The primary structural analogs of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid include:
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (–6): An aliphatic carboxylic acid with a Boc-protected amino group and a hydroxyl substituent.
4-Isopropylbenzoic acid: A simpler analog lacking the Boc-protected amino group.
3-Amino-4-isopropylbenzoic acid: The deprotected version of the target compound.
Comparative Analysis of Key Properties
Key Research Findings
The isopropyl group on the benzene ring enhances hydrophobicity, likely reducing aqueous solubility compared to the aliphatic analog (5-hydroxy-2-Boc-pentanoic acid) .
For example, the aromatic ring’s electron-withdrawing effect may polarize the Boc group differently than in aliphatic systems.
Handling and Safety :
- Like its aliphatic counterpart (), the target compound likely requires precautions against dust inhalation and skin contact. Storage at 10–25°C in a dry, well-ventilated area is advisable .
Limitations and Knowledge Gaps
- Toxicological and Ecological Data: Neither the target compound nor its analogs have well-documented toxicity or environmental impact profiles (, ).
- Reactivity Under Extreme Conditions: The SDS for 5-hydroxy-2-Boc-pentanoic acid notes hazardous decomposition products (e.g., NOx, CO) under combustion (, .6), suggesting similar risks for the benzoic acid derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
